molecular formula C22H19BrClF2N3 B2967347 (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride CAS No. 2004675-25-4

(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride

Cat. No. B2967347
CAS RN: 2004675-25-4
M. Wt: 478.77
InChI Key: YLBUHBAYGDRWEI-FERBBOLQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed . These fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The fluorene moiety, in particular, is a tricyclic structure with a fused five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and highly specific. The presence of bromine and fluorine atoms could potentially make it a candidate for various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of halogens like bromine and fluorine could potentially influence its reactivity, polarity, and other properties .

Scientific Research Applications

Fluorinated Fluorenones as Starting Materials

Fluorinated fluorenones, including the compound , serve as valuable starting materials in organic synthesis. Specifically, they play a crucial role in the preparation of polyhalogenated dibenzochrysenes and geodesic hydrocarbons . These compounds are essential for designing novel materials with specific properties, such as fluorescence, conductivity, and structural stability.

Blue Light-Emitting Materials

Fluorene derivatives, like the hydrochloride mentioned, have garnered significant interest as organic light-emitting materials. Their potential lies in blue-light emission, making them promising candidates for applications in displays, lighting, and optoelectronic devices. Researchers explore their photophysical properties and design strategies to enhance their efficiency and stability .

Dermatological Applications

Interestingly, 9-bromofluorene (a related compound) finds use in dermatology. It is employed to treat skin conditions, although the exact mechanism of action remains an active area of research. The compound’s solubility and stability under normal conditions contribute to its suitability for topical applications .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in various fields such as materials science, medicinal chemistry, or organic synthesis .

properties

IUPAC Name

(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF2N3.ClH/c23-13-2-4-15-14-3-1-12(7-16(14)22(24,25)17(15)8-13)19-10-26-20(28-19)18-9-21(5-6-21)11-27-18;/h1-4,7-8,10,18,27H,5-6,9,11H2,(H,26,28);1H/t18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUHBAYGDRWEI-FERBBOLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride

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